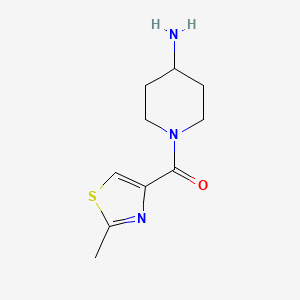

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-7-12-9(6-15-7)10(14)13-4-2-8(11)3-5-13/h6,8H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVWDZHLSIOPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone, with the chemical formula C₁₀H₁₅N₃OS and a molecular weight of approximately 225.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 1-position with an amino group and a thiazole moiety at the 2-position. This unique structural combination is hypothesized to contribute to its pharmacological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃OS |

| Molecular Weight | 225.31 g/mol |

| CAS Number | 1478052-88-8 |

| Purity | Min. 95% |

Pharmacological Potential

Compounds similar to (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone have demonstrated various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, which may extend to this compound.

- Anticancer Activity : The structural features suggest potential interactions with protein kinases, making it a candidate for cancer therapeutics.

- Central Nervous System Effects : The piperidine structure is often associated with compounds that affect neurotransmitter systems.

Case Studies and Research Findings

Research on related compounds has provided insights into the possible biological activities of (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone:

- Protein Kinase Inhibition : Studies have shown that thiazole-containing compounds can inhibit various protein kinases involved in cell proliferation and survival, suggesting that this compound may exhibit similar inhibitory effects .

- Cytotoxicity in Cancer Cell Lines : A related study indicated that thiazole derivatives could induce cytotoxic effects in cancer cell lines, highlighting the need for further investigation into the specific effects of (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone .

Table 2: Comparative Biological Activities of Similar Compounds

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| 4-(2-amino-1,3-thiazol-4-yl)phenol | Contains thiazole and phenolic groups | Antimicrobial activity |

| (3-Aminopiperidin-1-yl)(2-thiazolyl) methanone | Similar piperidine structure | Potentially exhibits similar properties |

| (3-Aminopiperidin-1-yl)(5-methylthiazol-2-yl) methanone | Variation in thiazole substitution | May have different pharmacological profiles |

The synthesis of (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone may involve multi-step organic synthesis techniques that incorporate both the piperidine and thiazole moieties. Understanding its mechanism of action will require detailed studies on how it interacts with specific biological targets, particularly protein kinases.

Future Directions for Research

Further studies are essential to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Group Variations

The following table summarizes structural analogs and their distinguishing features:

Detailed Analysis of Structural and Functional Differences

Thiazole vs. Indole Substitution

- This may favor interactions with enzymes or receptors requiring aromatic stacking (e.g., kinase inhibitors) .

- Indole Analog: Replacing thiazole with indole introduces a bicyclic aromatic system with a nitrogen atom.

Piperidine vs. Piperazine Backbone

- Target Compound: The 4-aminopiperidine group provides a single basic nitrogen, likely enhancing solubility in protonated forms while maintaining conformational flexibility.

- Piperazine Analog: Piperazine’s dual nitrogen atoms increase basicity and hydrogen-bonding capacity.

Functional Group Additions: Carboxylic Acid

- Carboxylic Acid Derivative : The addition of a carboxylic acid group (e.g., in 1-(2-Methylthiazole-4-carbonyl)piperidine-3-carboxylic Acid ) introduces ionizability, significantly improving aqueous solubility. This modification is critical for compounds requiring parenteral administration or metal coordination (e.g., protease inhibitors) .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The thiazole-containing target compound likely exhibits moderate logP values (~1.5–2.5), balancing membrane permeability and solubility. The indole analog may have higher logP due to its aromatic bulk, while the carboxylic acid derivative’s logP would be lower (~0.5–1.5) .

- Solubility : The discontinued status of the target compound may reflect challenges in solubility or stability compared to the carboxylic acid analog, which benefits from pH-dependent ionization .

Preparation Methods

General Synthetic Strategy

The compound can be prepared by coupling a 4-aminopiperidine derivative with a 2-methylthiazole carboxylic acid or its activated derivative (e.g., acid chloride or carbonyldiimidazole-activated ester). The key step is the formation of the amide bond between the amine of the piperidine and the carbonyl carbon of the thiazole carboxyl derivative.

Detailed Preparation Procedure from Patent EP4112617A1

A closely related synthetic approach, which can be adapted for the title compound, involves the following steps:

Step a: Activation of Carboxylic Acid

2,6-Dichloroisonicotinic acid was activated using 1,1-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at room temperature under nitrogen atmosphere for 1 hour. This forms an activated intermediate suitable for nucleophilic attack.

Step b: Nucleophilic Substitution

Morpholine was added to the activated acid intermediate and stirred for 2 hours at room temperature to yield the corresponding amide.

Step c: Reduction and Further Functionalization

The amide intermediate was reduced using borane-tetrahydrofuran complex at 0–10°C, followed by acidic workup and pH adjustment, yielding the substituted morpholine derivative.

Although this example involves morpholine, the analogous procedure can be applied to 4-aminopiperidine to form the amide bond with a thiazole carboxylic acid derivative, thus synthesizing (4-aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone.

Synthesis Specifics for (4-Aminopiperidin-1-yl)(2-methylthiazol-4-yl)methanone

-

- 4-Aminopiperidine (amine component)

- 2-Methylthiazole-4-carboxylic acid or an activated derivative (acid component)

-

The carboxylic acid is typically activated using coupling reagents such as carbonyldiimidazole (CDI), or converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

The amide bond formation is carried out under inert atmosphere (nitrogen or argon) in aprotic solvents such as DMF or dichloromethane at temperatures ranging from 0°C to room temperature.

-

After reaction completion, the mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography using solvent systems like ethyl acetate/hexane.

Alternative Catalytic Coupling Methods

Some patents describe palladium-catalyzed coupling reactions for related compounds involving heterocyclic amines and aryl halides under basic conditions. For example, reacting a halogenated thiazole derivative with 4-aminopiperidine in the presence of a palladium catalyst and a base can afford the amide or related coupled product.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | 2-Methylthiazole-4-carboxylic acid + CDI in DMF, RT, N2 | Activation of acid to reactive intermediate | High activation efficiency |

| 2 | 4-Aminopiperidine addition, RT, 2–4 hours | Amide bond formation | Typically high yield (~80–95%) |

| 3 | Workup: aqueous quench, extraction, drying | Isolation of crude product | Purification by chromatography |

| 4 | Optional: Pd-catalyzed coupling with base | Alternative coupling method | Useful for halogenated precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.